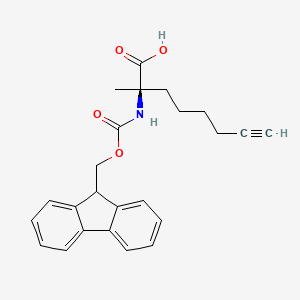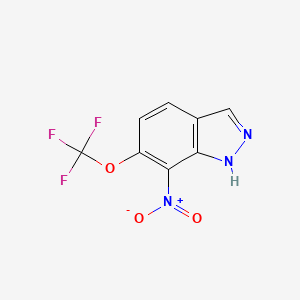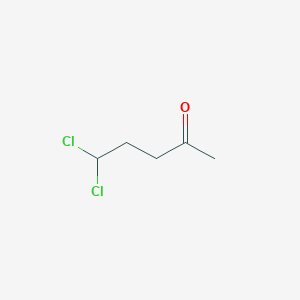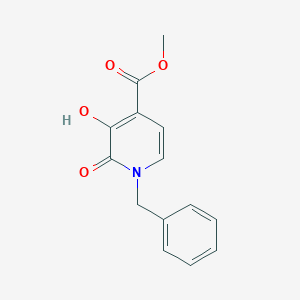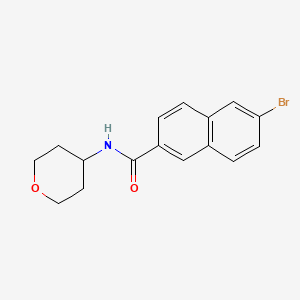
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C16H16BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, an oxane ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to produce 6-bromo-2-naphthol, which is then reacted with oxan-4-ylamine to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters can enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex polycyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring contribute to its reactivity and binding affinity with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-naphthol: A precursor in the synthesis of 6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide.
1,8-naphthalimide derivatives: These compounds share a similar naphthalene core and are used in organic light-emitting diodes (OLEDs) and other applications.
Uniqueness
This compound is unique due to the presence of the oxane ring and the carboxamide group, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16BrNO2 |
|---|---|
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
6-bromo-N-(oxan-4-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H16BrNO2/c17-14-4-3-11-9-13(2-1-12(11)10-14)16(19)18-15-5-7-20-8-6-15/h1-4,9-10,15H,5-8H2,(H,18,19) |
InChI-Schlüssel |
AWNDDFOIMFKXKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


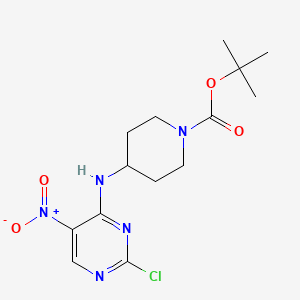

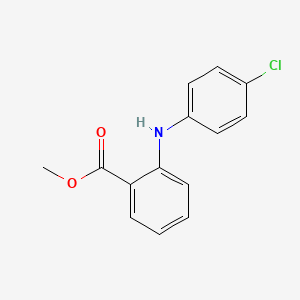

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
